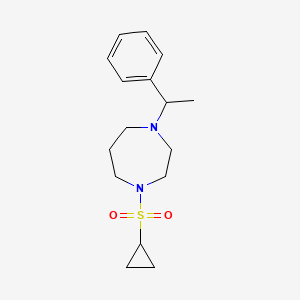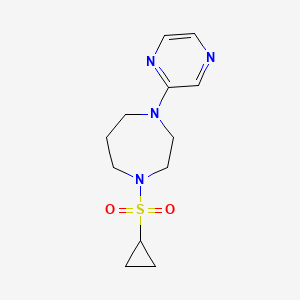![molecular formula C20H25N5 B12264475 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12264475.png)
2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and an azetidine ring, which adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzodiazole and pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- 2-tert-butyl-1-[1-(6-ethylpyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Uniqueness
The unique combination of the tert-butyl group, the azetidine ring, and the ethylpyrimidinyl group in 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H25N5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C20H25N5/c1-5-14-10-18(22-13-21-14)24-11-15(12-24)25-17-9-7-6-8-16(17)23-19(25)20(2,3)4/h6-10,13,15H,5,11-12H2,1-4H3 |
Clave InChI |
BQFRXQZEQKBQJL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
![4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264405.png)

![4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12264417.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B12264427.png)
![5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264429.png)

![5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12264447.png)
![{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12264453.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridazine](/img/structure/B12264460.png)
![4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12264468.png)
![4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264472.png)
